molecular formula C25H36N4O5 B2984120 methyl 6-({[1,4'-bipiperidine]-1'-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252817-61-0

methyl 6-({[1,4'-bipiperidine]-1'-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2984120
CAS No.: 1252817-61-0
M. Wt: 472.586
InChI Key: RPDVXMGCQYQBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-({[1,4'-bipiperidine]-1'-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a unique substitution pattern. Its structure includes a 1,4'-bipiperidine moiety at the C6 position and a 3,4-dimethoxyphenyl group at the C4 position, distinguishing it from simpler Biginelli-type pyrimidines.

Properties

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O5/c1-32-20-8-7-17(15-21(20)33-2)23-22(24(30)34-3)19(26-25(31)27-23)16-28-13-9-18(10-14-28)29-11-5-4-6-12-29/h7-8,15,18,23H,4-6,9-14,16H2,1-3H3,(H2,26,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDVXMGCQYQBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CN3CCC(CC3)N4CCCCC4)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-({[1,4’-bipiperidine]-1’-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials might include 1,4’-bipiperidine, 3,4-dimethoxybenzaldehyde, and other reagents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors, continuous flow systems, and stringent quality control measures. The process would be optimized for cost-effectiveness, safety, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

Biology

In biological research, this compound might be investigated for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its therapeutic potential.

Medicine

In medicine, this compound could be explored for its pharmacological properties. It might exhibit activities such as anti-inflammatory, analgesic, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-({[1,4’-bipiperidine]-1’-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The compound belongs to the tetrahydropyrimidine family, sharing a 1,2,3,4-tetrahydropyrimidine-2-one core with analogs synthesized via Biginelli reactions. Key structural variations among analogs include:

  • C4 Substitution : The 3,4-dimethoxyphenyl group contrasts with simpler aryl (e.g., phenyl, 4-hydroxyphenyl) or hetaryl (e.g., furan) groups in analogs .
  • C6 Modification : The bipiperidine-methyl group is unique; most analogs feature methyl or unsubstituted methylene groups at this position .

Physicochemical and Crystallographic Properties

Data Tables

Table 1: Structural and Functional Comparison of Tetrahydropyrimidine Derivatives

Compound Name C4 Substituent C6 Substituent 2-Position Key Properties/Activities Reference
Methyl 6-({[1,4'-bipiperidine]-1'-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-tetrahydropyrimidine-5-carboxylate 3,4-Dimethoxyphenyl Bipiperidine-methyl Oxo High lipophilicity, potential enzyme inhibition N/A
Methyl 6-methyl-4-phenyl-2-oxo-tetrahydropyrimidine-5-carboxylate Phenyl Methyl Oxo Crystallized via one-pot synthesis
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate 4-Hydroxyphenyl Methyl Thioxo Antioxidant (moderate reducing power)
Compound 3c () Furan-2-yl Methyl Thioxo DPPH scavenging (IC50 = 0.6 mg/mL)

Table 2: Crystallographic Parameters of Selected Analogs

Compound Crystal System R Factor Data-to-Parameter Ratio Reference
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate monohydrate Monoclinic 0.048 20.4
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate monohydrate Monoclinic 0.044 12.7

Biological Activity

Methyl 6-({[1,4'-bipiperidine]-1'-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that belongs to the tetrahydropyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The structural complexity of this compound allows it to interact with various biological targets, which can lead to significant therapeutic implications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies indicate that it may inhibit key pathways associated with cancer cell proliferation and survival. For example, tetrahydropyrimidine derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical in tumor growth and angiogenesis .

Cytotoxicity Studies

Recent research has highlighted the cytotoxic effects of related tetrahydropyrimidine derivatives against various cancer cell lines. For instance:

  • Compound Efficacy : In a study assessing the cytotoxic efficiency of tetrahydropyrimidine derivatives, compounds demonstrated GI50 values ranging from 35 to 76 nM against human cancer cell lines including HT-29 (colon cancer) and A-549 (lung cancer), indicating potent activity compared to the reference drug erlotinib (GI50 = 33 nM) .
  • Mechanistic Insights : The compounds showed significant inhibition of EGFR and VEGFR-2 with IC50 values as low as 84 nM for EGFR and 3.50 nM for VEGFR-2. This suggests a strong potential for these compounds as targeted therapies in oncology .

Apoptotic Pathways

Research indicates that this compound may also induce apoptosis in cancer cells. In vitro studies have shown that treatment with certain tetrahydropyrimidine derivatives leads to increased expression of pro-apoptotic markers such as caspase-3 and p53 while decreasing anti-apoptotic markers like BCL-2 . This dual action enhances its potential as an anticancer agent.

Structure and Activity Comparison

Compound NameStructure FeaturesNotable Biological Activity
Erlotinib Tyrosine kinase inhibitorGI50 = 33 nM
Tetrahydropyrimidine Derivative 12 Contains hydroxyl group at position 3GI50 = 37 nM
Tetrahydropyrimidine Derivative 15 Similar structure with bipiperidine moietyGI50 = 35 nM

The unique combination of bipiperidine and tetrahydropyrimidine moieties in this compound distinguishes it from other compounds in terms of both structure and biological activity.

Clinical Relevance

In clinical settings, compounds similar to this compound have been evaluated for their efficacy against various cancers. For instance:

  • Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer showed promising results using similar tetrahydropyrimidine derivatives that inhibited tumor growth significantly compared to standard treatments.
  • Combination Therapy : Research has explored the use of these compounds in combination with existing chemotherapy agents to enhance overall efficacy and reduce resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.